molecular formula C15H16F3N3O B5628796 3-cyclopropyl-1-(2-methoxyphenyl)-5-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole

3-cyclopropyl-1-(2-methoxyphenyl)-5-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole

Cat. No. B5628796
M. Wt: 311.30 g/mol
InChI Key: ZTTOIDVFLQDWFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions that allow for the incorporation of various substituents into the triazole ring. A similar compound, involving cyclopropyl and methoxyphenyl groups in a triazole structure, was synthesized through a two-step process involving the enole-mediated click Dimroth reaction followed by acid amidation (Pokhodylo, Slyvka, & Pavlyuk, 2020). This method showcases the flexibility in synthesizing triazole derivatives with complex substituents.

Molecular Structure Analysis

Triazole derivatives exhibit diverse molecular structures that significantly influence their chemical behavior and applications. The crystal and molecular structures of triazole derivatives have been extensively studied, revealing intricate details about their configuration and the influence of substituents on their overall structure. For instance, studies on similar compounds have utilized X-ray diffraction and density functional theory (DFT) to elucidate their structure, indicating the importance of substituent positioning and the presence of hydrogen bonding in determining the molecular conformation (Yao et al., 2022).

Chemical Reactions and Properties

Triazoles are known for their versatile chemical reactivity, which allows for various functionalizations and transformations. This reactivity is pivotal in synthesizing novel compounds with specific properties. For example, the reaction of triazole 1-oxides with dialkyl acetylenedicarboxylate has been explored to create monocyclic 1,2,3-triazine derivatives through cycloaddition, sigmatropic rearrangements, and ring expansion (Butler, Cunningham, Marren, & McArdle, 1990). These reactions underscore the adaptability of triazole rings in chemical synthesis.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in different domains. These properties are influenced by the molecular structure and the nature of substituents. Research on triazole compounds has highlighted the role of crystallographic analysis in understanding these properties, providing insights into the molecular packing and intermolecular interactions within the crystal lattice (Liang, 2009).

properties

IUPAC Name

3-cyclopropyl-1-(2-methoxyphenyl)-5-(3,3,3-trifluoropropyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O/c1-22-12-5-3-2-4-11(12)21-13(8-9-15(16,17)18)19-14(20-21)10-6-7-10/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTOIDVFLQDWFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=NC(=N2)C3CC3)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-1-(2-methoxyphenyl)-5-(3,3,3-trifluoropropyl)-1H-1,2,4-triazole

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